Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-

Catalog No.
S12301710
CAS No.
650598-45-1
M.F
C10H12Cl2O2Si
M. Wt
263.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-

CAS Number

650598-45-1

Product Name

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-

IUPAC Name

3,5-dichloro-4-trimethylsilylbenzoic acid

Molecular Formula

C10H12Cl2O2Si

Molecular Weight

263.19 g/mol

InChI

InChI=1S/C10H12Cl2O2Si/c1-15(2,3)9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,1-3H3,(H,13,14)

InChI Key

IMVASYCXNLCZMR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1Cl)C(=O)O)Cl

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- is an organic compound characterized by the presence of two chlorine atoms and a trimethylsilyl group attached to a benzoic acid structure. Its molecular formula is C11H12Cl2O2SiC_{11}H_{12}Cl_2O_2Si, and it has a molecular weight of approximately 277.19 g/mol. The compound is notable for its unique structural features that influence its chemical behavior and potential applications in various fields.

  • Nucleophilic Aromatic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to form various derivatives, including alcohols or amines.
  • Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield benzoic acid derivatives.
  • Esterification: It can react with alcohols to form esters, which are useful in various applications.

The synthesis of benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- typically involves the following steps:

  • Chlorination: Starting with 4-(trimethylsilyl)benzoic acid, chlorination is performed using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 3 and 5 positions on the aromatic ring.
  • Purification: The resulting product is purified through crystallization or chromatography to achieve the desired purity.
  • Characterization: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique functional groups.
  • Agriculture: The compound could be explored for use in agrochemicals or as a pesticide due to its potential biological activity.
  • Material Science: It may be utilized in the development of specialty materials or polymers that require specific chemical properties.

Interaction studies involving benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic applications. Investigating how this compound interacts with various biomolecules can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with benzoic acid, 3,5-dichloro-4-(trimethylsilyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Benzoic acid, 4-(trimethylsilyl)-C10H14O2SiC_{10}H_{14}O_2SiContains a trimethylsilyl group but lacks chlorine substituents.
3,5-Dichlorobenzoic acidC7H4Cl2O2C_7H_4Cl_2O_2Similar chlorination pattern but without trimethylsilyl group.
4-Chlorobenzoic acidC7H6ClO2C_7H_6ClO_2Contains one chlorine atom; simpler structure compared to the target compound.
3,5-Dichloro-4-hydroxybenzoic acidC7H5Cl2O3C_7H_5Cl_2O_3Hydroxyl group instead of trimethylsilyl; different reactivity profile.

Uniqueness

The uniqueness of benzoic acid, 3,5-dichloro-4-(trimethylsilyl)- lies in its combination of both halogen substituents and a trimethylsilyl group. This combination potentially enhances its reactivity and solubility properties compared to other similar compounds. The presence of both functional groups allows for diverse synthetic pathways and applications that may not be available with simpler analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

261.9983615 g/mol

Monoisotopic Mass

261.9983615 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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